
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a boron atom bonded to two bromine atoms and a tetrahydro-phenanthroline ring system, making it a versatile molecule for various applications in chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of a suitable phenanthroline derivative with dibromoborane. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can convert the dibromoboranyl group to other boron-containing functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other boron-containing compounds and as a catalyst in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can be compared with other boron-containing compounds such as:
Diborane: A simpler boron hydride with different reactivity and applications.
Boranes: Compounds with boron-hydrogen bonds, used in various chemical reactions.
Diazaboroles: Boron-nitrogen compounds with unique luminescent properties. The uniqueness of this compound lies in its specific structure, which combines the properties of boron and phenanthroline, making it suitable for a wide range of applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89630-59-1 |
|---|---|
Formule moléculaire |
C12H11BBr2N2 |
Poids moléculaire |
353.85 g/mol |
Nom IUPAC |
dibromo(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)borane |
InChI |
InChI=1S/C12H11BBr2N2/c14-13(15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
Clé InChI |
QABKAGOBIKGKJB-UHFFFAOYSA-N |
SMILES canonique |
B(N1CCCC2=C1C3=C(C=CC=N3)C=C2)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



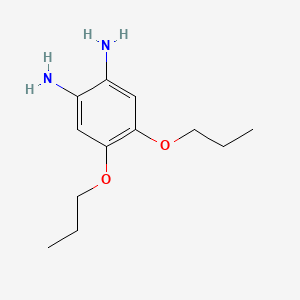
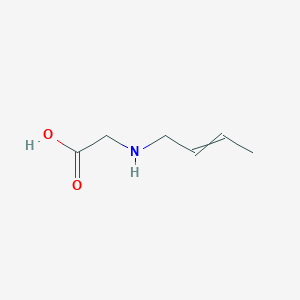

![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
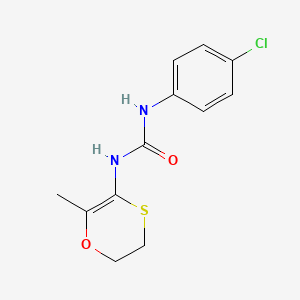
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
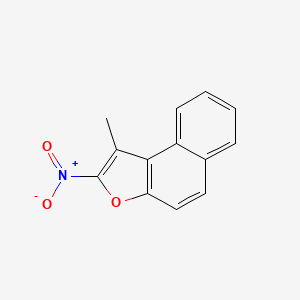
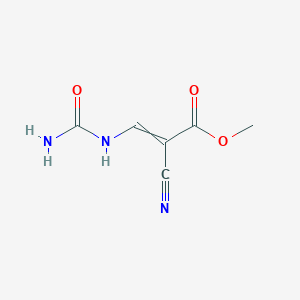
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
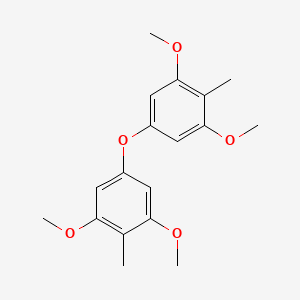

![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
